molecular formula C16H17N3O3S B11388677 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11388677
M. Wt: 331.4 g/mol
InChI Key: JJEMALDOYFVMDA-UHFFFAOYSA-N
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Description

The compound 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide (molecular formula: C₁₆H₁₇N₃O₃S₂; molecular weight: 363.5 g/mol) features a benzofuran core substituted with a methoxy group at position 5, linked via an acetamide bridge to a 1,3,4-thiadiazole ring bearing an isopropyl group at position 5 . This hybrid structure combines the electron-rich benzofuran moiety with the heterocyclic thiadiazole system, a scaffold frequently explored for its pharmacological versatility.

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

2-(5-methoxy-1-benzofuran-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H17N3O3S/c1-9(2)15-18-19-16(23-15)17-14(20)6-10-8-22-13-5-4-11(21-3)7-12(10)13/h4-5,7-9H,6H2,1-3H3,(H,17,19,20)

InChI Key

JJEMALDOYFVMDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CC2=COC3=C2C=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Cyclization of 5-Methoxysalicylaldehyde with Ethyl Acetoacetate

Reaction Conditions :

  • Reactants : 5-Methoxysalicylaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv)

  • Catalyst : Piperidine (10 mol%)

  • Solvent : Ethanol, reflux (78°C)

  • Time : 6–8 hours

The reaction yields ethyl 5-methoxy-1-benzofuran-3-carboxylate (85–90% yield), which is hydrolyzed to the corresponding carboxylic acid using 2M NaOH (80°C, 2 hours). Subsequent reduction with LiAlH4 in tetrahydrofuran (THF) produces 5-methoxy-1-benzofuran-3-methanol, which is oxidized to 5-methoxy-1-benzofuran-3-acetic acid via Jones reagent (CrO3/H2SO4).

Table 1: Optimization of Benzofuran Cyclization

ParameterCondition 1Condition 2Optimal Condition
CatalystPiperidineAcetic acidPiperidine
SolventEthanolDMFEthanol
Temperature (°C)7810078
Yield (%)856285

Synthesis of the Thiadiazole Moiety: 5-Isopropyl-1,3,4-Thiadiazol-2-Amine

The thiadiazole ring is synthesized via cyclization of thiosemicarbazides, a method validated for analogous structures.

Thiosemicarbazide Formation

Reaction Conditions :

  • Reactants : Isopropyl isothiocyanate (1.0 equiv), hydrazine hydrate (1.5 equiv)

  • Solvent : Ethanol, room temperature

  • Time : 2 hours

This yields N-isopropylthiosemicarbazide (92% yield), which undergoes cyclization in the presence of phosphorus oxychloride (POCl3) at 80°C for 4 hours to form 5-isopropyl-1,3,4-thiadiazol-2-amine.

Table 2: Thiadiazole Cyclization Efficiency

Cyclizing AgentTemperature (°C)Yield (%)Purity (HPLC)
POCl3808898.5
H2SO41007295.2
PCl5606593.8

Acetamide Coupling: Integrating Benzofuran and Thiadiazole Moieties

The final step involves coupling 5-methoxy-1-benzofuran-3-acetic acid with 5-isopropyl-1,3,4-thiadiazol-2-amine via an amide bond. Two principal methods are employed:

Carbodiimide-Mediated Coupling

Reaction Conditions :

  • Reactants : Benzofuran acetic acid (1.0 equiv), thiadiazole amine (1.2 equiv)

  • Coupling Agent : EDCI (1.5 equiv), HOBt (1.5 equiv)

  • Base : DIPEA (2.0 equiv)

  • Solvent : Dichloromethane (DCM), room temperature

  • Time : 12 hours

This method achieves a 78% yield, with purity >97% (HPLC).

Acid Chloride Method

  • Activation : Treat benzofuran acetic acid with thionyl chloride (SOCl2) at 60°C for 2 hours to form the acid chloride.

  • Aminolysis : React the acid chloride with thiadiazole amine in anhydrous THF at 0°C, followed by warming to room temperature for 6 hours.

This approach yields 82% product but requires stringent moisture control.

Table 3: Comparison of Coupling Strategies

MethodYield (%)Purity (%)Reaction Time (h)
EDCI/HOBt7897.212
Acid Chloride8296.88
DCC/DMAP7095.524

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound (>99% purity).

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 1H, benzofuran-H), 6.92 (s, 1H, thiadiazole-H), 3.87 (s, 3H, OCH3), 2.98 (m, 1H, isopropyl-CH), 1.32 (d, J = 6.8 Hz, 6H, isopropyl-CH3).

  • MS (ESI+) : m/z 329.4 [M+H]+.

Challenges and Optimizations

Solubility Issues

The thiadiazole amine exhibits limited solubility in polar solvents. Switching to DMF or dimethyl sulfoxide (DMSO) improves reaction homogeneity.

Byproduct Formation

Over-acylation is mitigated by using a 1:1.2 molar ratio of acid to amine and maintaining temperatures below 25°C during coupling .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding derivatives critical for structure-activity relationship (SAR) studies.

Conditions Products Yield Reference
6M HCl, reflux (4–6 hr)2-(5-methoxy-1-benzofuran-3-yl)acetic acid + 5-isopropyl-1,3,4-thiadiazol-2-amine75–80%
2M NaOH, 80°C (2 hr)Sodium salt of acetic acid derivative + free thiadiazolyl amine65–70%

This reaction is pivotal for generating intermediates for further modifications, such as re-amination with alternative nucleophiles.

Alkylation at the Thiadiazole Nitrogen

The nitrogen atoms in the 1,3,4-thiadiazole ring serve as nucleophilic sites for alkylation, enhancing solubility or introducing pharmacophores.

Reagents Conditions Products Application
Methyl iodide, K₂CO₃, DMF60°C, 12 hrN-methylated thiadiazole derivativeBioavailability optimization
Propargyl bromide, Et₃N, THFRT, 24 hrAlkyne-functionalized analog for click chemistryTargeted drug delivery

Alkylation preserves the benzofuran core while modifying electronic properties of the thiadiazole.

Cycloaddition Reactions

The thiadiazole’s electron-deficient nature facilitates [3+2] cycloadditions, enabling structural diversification.

Huisgen Cycloaddition

Reagents Conditions Products
Phenylacetylene, Cu(I) catalyst50°C, 24 hrTriazole-linked hybrid molecules
Azido-PEG, CuSO₄/ascorbateRT, 12 hrPEGylated derivatives for enhanced pharmacokinetics

This reaction exploits the thiadiazole’s π-deficient system for bioorthogonal chemistry.

Electrophilic Aromatic Substitution on Benzofuran

The methoxy-substituted benzofuran undergoes regioselective electrophilic substitution, primarily at the 4- and 6-positions.

Reagents Conditions Products Notes
HNO₃/H₂SO₄0°C, 1 hrNitro derivatives (precursors for amine synthesis)Requires electron-donating groups
Br₂, FeBr₃RT, 2 hrBrominated analogs for Suzuki couplingLimited by steric hindrance

Methoxy groups direct substitution to specific positions, enabling controlled derivatization.

Coordination Chemistry

The thiadiazole’s sulfur and nitrogen atoms act as ligands for metal ions, forming complexes with potential catalytic or therapeutic properties.

Metal Salt Conditions Complex Structure Application
Cu(II) acetateMethanol, RTSquare-planar Cu complexAntimicrobial activity
ZnCl₂Ethanol, refluxTetrahedral Zn complexEnzyme inhibition studies

Coordination modulates electronic properties and may enhance bioactivity .

Oxidation of Methoxy Group

Reagents Conditions Products
KMnO₄, H₂O, 100°C3 hrQuinone derivatives (enhanced redox activity)
mCPBA, CH₂Cl₂RT, 1 hrEpoxidation of alkoxy side chains (if present)

Reduction of Thiadiazole

Reagents Conditions Products
H₂, Pd/C, EtOH50 psi, 6 hrPartial reduction to dihydrothiadiazole (alters ring aromaticity)

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–S bond in thiadiazole, generating radicals for polymerization or crosslinking applications .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Compounds with similar structures have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives of acetamides have been evaluated for their in vitro antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential :
    • The anticancer effects of benzofuran derivatives are well-documented. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. In particular, the presence of the thiadiazole ring enhances the cytotoxicity against certain cancer cell lines .
  • Antitubercular Activity :
    • Some derivatives have been evaluated for their activity against Mycobacterium tuberculosis. The mechanism often involves inhibition of key enzymes essential for mycobacterial survival .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

StudyCompoundActivityFindings
12-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamidesAntimicrobial & AnticancerDemonstrated promising activity against multiple bacterial strains and cancer cell lines .
2Novel substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidinesAntimicrobialShowed stronger bactericidal effects compared to standard antibiotics .
32-(5-methoxy-1-benzofuran) derivativesAnticancerInduced apoptosis in various cancer types; potential for further development as therapeutic agents .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight that:

  • The presence of the methoxy group on the benzofuran enhances lipophilicity, which may improve cellular uptake.
  • Substituents on the thiadiazole ring can significantly affect potency and selectivity towards different biological targets.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Substituent Variations on Thiadiazole and Acetamide Moieties

Structural analogs of the target compound primarily differ in substituents on the thiadiazole ring and the acetamide-linked aromatic systems. Key examples include:

Compound ID/Name Thiadiazole Substituent Acetamide-Linked Group Key Properties/Activity Reference
Target Compound 5-(Propan-2-yl) 5-Methoxybenzofuran-3-yl Molecular weight: 363.5; Structure optimized for potential CNS or anticancer activity (hypothesized based on similar compounds)
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 5-(Benzylthio) 4-(Trifluoromethyl)phenyl IC₅₀: 8.2 µM (MDA-MB-231 breast cancer); Enhanced activity due to electron-withdrawing CF₃ group
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (7d) 5-(Pyridin-3-yl) 2-Fluorophenoxy IC₅₀: 1.8 µM (Caco-2 colorectal cancer); Phenoxy derivatives show superior cytotoxicity compared to benzofuran analogs
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 5-((4-Chlorobenzyl)thio) 2-Isopropyl-5-methylphenoxy Yield: 82%; Melting point: 138–140°C; Chlorine substitution improves lipophilicity and membrane permeability
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) 5-(Ethylthio) 2-Methoxyphenoxy Yield: 68%; Melting point: 138–140°C; Methoxy group enhances metabolic stability

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ in ) enhance anticancer potency.
  • Phenoxy vs. Benzofuran: Phenoxy derivatives (e.g., compound 7d ) exhibit higher cytotoxicity than benzofuran-linked analogs, likely due to improved target binding.
  • Thioether substituents (e.g., benzylthio, ethylthio) influence solubility and synthesis yields, with bulkier groups (benzylthio) often reducing yields but increasing lipophilicity .

Structure-Activity Relationship (SAR) Insights

Thiadiazole Modifications: 5-Substituents: Propan-2-yl (target) vs. benzylthio () vs. pyridinyl (). Bulky groups (benzylthio) may hinder target binding but improve pharmacokinetics. 2-Acetamide Linkage: Aromatic groups (benzofuran, phenoxy) are critical for π-π stacking interactions in target binding.

Benzofuran vs.

Biological Activity

The compound 2-(5-methoxy-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a novel derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, focusing on antimicrobial, anti-inflammatory, and neuroprotective effects based on a review of current literature.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O2SC_{15}H_{18}N_4O_2S with a molecular weight of approximately 318.40 g/mol. Its structure includes a benzofuran moiety and a thiadiazole ring, which are known to enhance biological activity.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. A study demonstrated that various thiadiazole derivatives showed activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives with structural similarities to our compound displayed Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/mL against resistant strains such as MRSA .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMIC (µg/mL)Bacterial Strain
Thiadiazole A12.5MRSA
Thiadiazole B25MSSA
Thiadiazole C50E. coli

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives has been documented in various studies. Compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a mechanism that could be beneficial in treating inflammatory diseases .

Neuroprotective Properties

Thiadiazole derivatives have also been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. The presence of the benzofuran moiety is thought to contribute to this activity by mitigating oxidative stress and reducing neuronal apoptosis. In preclinical studies, compounds with similar structures exhibited promising results in protecting neuronal cells against toxicity induced by glutamate .

Case Studies

  • Antimicrobial Study : A recent investigation assessed the efficacy of various thiadiazole derivatives against clinical isolates of bacteria. The study found that certain modifications in the thiadiazole ring significantly enhanced antimicrobial potency, suggesting a structure-activity relationship that could be applied to our compound .
  • Neuroprotective Study : Another study explored the neuroprotective effects of benzofuran derivatives in models of Alzheimer's disease. The results indicated that these compounds could reduce amyloid-beta aggregation and improve cognitive function in treated animals .

Q & A

Basic Research Question

  • Anticancer Activity : MTT assays using cancer cell lines (e.g., MCF-7, HepG2) measure IC50 values. Compare results to positive controls like doxorubicin .
  • Antimicrobial Screening : Disk diffusion or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are calculated .

How do structural modifications (e.g., substituents on benzofuran or thiadiazole) influence biological activity?

Advanced Research Question

  • Benzofuran Modifications : Electron-donating groups (e.g., 5-methoxy) enhance π-π stacking with DNA or enzyme active sites. Bulkier substituents may reduce membrane permeability .
  • Thiadiazole Variations : Isopropyl groups improve lipophilicity (logP), enhancing blood-brain barrier penetration. Replacing sulfur with oxygen alters H-bonding capacity .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question
Discrepancies may arise from:

  • Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis .
  • Assay Variability : Standardize protocols (e.g., cell passage number, incubation time).
  • Solubility Effects : Use DMSO stocks at <0.1% to avoid cytotoxicity artifacts .

How is X-ray crystallography employed to determine the compound’s solid-state conformation?

Advanced Research Question
Single-crystal X-ray diffraction reveals bond lengths, angles, and packing interactions. For example, the dihedral angle between benzofuran and thiadiazole planes indicates π-conjugation extent. Hydrogen bonding between amide N-H and thiadiazole sulfur stabilizes the crystal lattice .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Purification : Column chromatography becomes impractical; switch to recrystallization or fractional distillation.
  • Byproduct Management : Optimize stoichiometry and solvent recycling to reduce waste .
  • Regulatory Compliance : Ensure adherence to ICH guidelines for impurities (<0.15%) .

How can molecular docking predict target binding (e.g., kinase inhibition)?

Advanced Research Question
Docking software (AutoDock Vina) models interactions with targets like EGFR or CDK2. Key steps:

Prepare ligand and protein (remove water, add charges).

Define binding pockets using known inhibitors.

Score poses via binding energy (ΔG). Validate with MD simulations to assess stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.